molecular formula C17H27NO2 B12897669 N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide CAS No. 62187-47-7

N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

Katalognummer: B12897669
CAS-Nummer: 62187-47-7
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: YZSZNFYQNJFYEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is an organic compound with the molecular formula C({17})H({27})NO(_{2}) This compound features a cyclopentanecarboxamide core substituted with a hexyl group and a 5-methylfuran-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of cyclopentanecarboxylic acid with hexylamine to form N-hexylcyclopentanecarboxamide.

    Furan Substitution: The next step involves the introduction of the 5-methylfuran-2-yl group. This can be achieved through a nucleophilic substitution reaction where the amide nitrogen attacks a suitable electrophilic derivative of 5-methylfuran-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with biochemical pathways to exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Hexyl-N-(5-methylfuran-2-yl)heptanamide: Similar structure with a heptanamide core.

    N-Hexyl-N-(5-methylfuran-2-yl)butanamide: Similar structure with a butanamide core.

Uniqueness

N-Hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide core with hexyl and 5-methylfuran-2-yl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

62187-47-7

Molekularformel

C17H27NO2

Molekulargewicht

277.4 g/mol

IUPAC-Name

N-hexyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C17H27NO2/c1-3-4-5-8-13-18(16-12-11-14(2)20-16)17(19)15-9-6-7-10-15/h11-12,15H,3-10,13H2,1-2H3

InChI-Schlüssel

YZSZNFYQNJFYEZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN(C1=CC=C(O1)C)C(=O)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.